molecular formula C12H12N2O2 B6318103 3-Imidazol-1-ylmethyl-benzoic acid methyl ester, 95% CAS No. 218131-31-8

3-Imidazol-1-ylmethyl-benzoic acid methyl ester, 95%

Cat. No.: B6318103
CAS No.: 218131-31-8
M. Wt: 216.24 g/mol
InChI Key: HWEPXRBQZCQVQQ-UHFFFAOYSA-N
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Description

3-Imidazol-1-ylmethyl-benzoic acid methyl ester is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used in proteomics research .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of 3-Imidazol-1-ylmethyl-benzoic acid methyl ester consists of an imidazole ring attached to a benzoic acid methyl ester group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Properties

IUPAC Name

methyl 3-(imidazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-3-10(7-11)8-14-6-5-13-9-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPXRBQZCQVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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